C–I Photocleavage Retaining Bromine Handle
3-Bromo-2-iodobenzoyl chloride undergoes selective photolytic cleavage of the C–I bond under mild, low-energy irradiation (calculated λ ~305 nm), while preserving the C–Br bond for subsequent synthetic steps . This behavior contrasts sharply with the mono-iodinated analog 2-iodobenzoyl chloride, which upon C–I cleavage leaves only the acyl chloride and no secondary halogen handle for further derivatization . Furthermore, the photolysis of 3-bromo-2-iodobenzoyl chloride is bathochromically shifted relative to simpler benzoyl chlorides (e.g., benzoyl chloride λ = 237 nm), enabling the use of more accessible and less destructive visible or near-UV light sources . The generated acyl radical, bearing an intact bromine, can participate in downstream radical conjugate additions or cross-couplings, establishing a unique radical-polar crossover sequence .
| Evidence Dimension | Wavelength for optimal C–Halogen bond cleavage |
|---|---|
| Target Compound Data | Calculated λ ~305 nm (C–I cleavage) |
| Comparator Or Baseline | Benzoyl chloride: λ = 237 nm (C–Cl cleavage) |
| Quantified Difference | Approximately 68 nm red-shift |
| Conditions | Theoretical calculation (TD-DFT) based on internal heavy-atom effect |
Why This Matters
This data quantifies a unique photochemical pathway for 3-bromo-2-iodobenzoyl chloride, enabling selective radical generation under mild conditions that preserve the bromine for orthogonal functionalization, a capability absent in mono-halogenated analogs.
